molecular formula C11H22Cl2N2O2 B2883918 Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride CAS No. 1202899-22-6

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride

Cat. No. B2883918
CAS RN: 1202899-22-6
M. Wt: 285.21
InChI Key: QMRSABMXMIYJAG-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride, also known as MPDC, is a chemical compound that has been widely used in scientific research. MPDC is a derivative of pyrrolidine and is commonly used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the brain, which can lead to improved cognitive function and memory. Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride has also been shown to have analgesic effects, reducing pain in animal models. In addition, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride has been shown to have anti-inflammatory effects, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride in lab experiments is its high purity and stability. Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride is its potential toxicity. Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride has been shown to be toxic in high doses, and caution should be taken when handling and using it in lab experiments.

Future Directions

There are many future directions for the use of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride in scientific research. One area of interest is the development of new drugs and pharmaceuticals based on the structure of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride. Another area of interest is the study of the mechanism of action of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride and its effects on various biological systems. Additionally, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride could be used as a tool in the study of the structure and function of enzymes and proteins. Finally, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride could be used in the development of new analytical techniques for the detection and quantification of various compounds.

Synthesis Methods

The synthesis of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride involves the reaction of pyrrolidine with methyl chloroformate and piperidine. The resulting compound is then reacted with hydrochloric acid to form Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride dihydrochloride. The overall reaction is shown below:

Scientific Research Applications

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has also been used as a building block in the development of new drugs and pharmaceuticals. In addition, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride has been used in the study of the structure and function of biological molecules, such as enzymes and proteins.

properties

IUPAC Name

methyl (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRSABMXMIYJAG-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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